Butanoic acid, 3-methyl-2-methylene-

Description

Historical Context and Significance of α,β-Unsaturated Carboxylic Acids

The study of α,β-unsaturated carboxylic acids is deeply rooted in the history of organic chemistry. These compounds have long been recognized for their reactivity and utility as intermediates in a wide array of chemical transformations. wikipedia.orggoogle.com Their inherent electrophilicity at both the carbonyl carbon and the β-carbon allows for a diverse range of reactions, including conjugate additions, which are fundamental in carbon-carbon bond formation. wikipedia.org

Historically, the investigation of simple α,β-unsaturated acids like acrylic acid paved the way for understanding the unique reactivity conferred by the conjugated system. wikipedia.org This class of compounds has been pivotal in the development of polymers, with esters of acrylic and methacrylic acid serving as essential monomers. britannica.com The significance of these acids extends to the synthesis of pharmaceuticals and biologically active materials, where the α,β-unsaturated moiety is a common structural motif. researchgate.net The development of synthetic methodologies to access these compounds has been a continuous area of research, reflecting their importance in the field. rsc.org

Structural Features and Chemical Nomenclature of Butanoic Acid, 3-methyl-2-methylene-

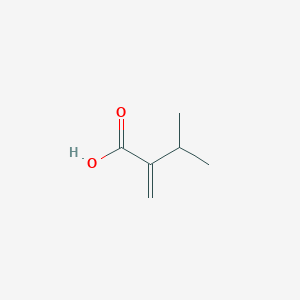

Butanoic acid, 3-methyl-2-methylene-, also known by synonyms such as 2-isopropylacrylic acid and 2-methylene-3-methylbutanoic acid, possesses a distinct molecular architecture. echemi.com The parent chain is butanoic acid, a four-carbon carboxylic acid. The "2-methylene" designation indicates a double bond between the second carbon (the α-carbon) and a methylene (B1212753) group. The "3-methyl" indicates a methyl group attached to the third carbon (the β-carbon).

The IUPAC name for this compound is 3-methyl-2-methylenebutanoic acid . This nomenclature precisely describes the arrangement of all atoms within the molecule. The presence of the α,β-unsaturation in conjunction with the isopropyl group at the β-position influences the molecule's steric and electronic properties, which in turn dictates its reactivity in various chemical reactions.

Below is a table summarizing the key chemical identifiers and properties of Butanoic acid, 3-methyl-2-methylene-.

| Property | Value |

| CAS Number | 4465-04-7 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 3-methyl-2-methylenebutanoic acid |

| Synonyms | 2-Isopropylacrylic acid, 2-Methylene-3-methylbutanoic acid |

| Density | 0.971 g/cm³ |

| Boiling Point | 195 °C |

Note: The data in this table is compiled from various chemical databases. echemi.com

Overview of Research Trajectories in Advanced Organic Synthesis

The field of advanced organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable synthetic methods. nih.govcas.org Research involving α,β-unsaturated carboxylic acids like Butanoic acid, 3-methyl-2-methylene- aligns with several key modern research trajectories.

One significant area of focus is the development of novel catalytic systems for the synthesis and functionalization of these compounds. rsc.org This includes the use of transition-metal catalysts to facilitate reactions such as C-H activation, which allows for the direct introduction of functional groups into the molecule, thereby reducing the number of synthetic steps. researchgate.net

Another prominent trend is the exploration of asymmetric synthesis, aiming to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The α,β-unsaturated moiety provides a handle for various asymmetric transformations, including conjugate additions and hydrogenations.

Furthermore, there is a growing emphasis on "green chemistry" principles in organic synthesis. cas.org This involves the development of reactions that are more atom-economical, use less hazardous reagents, and generate minimal waste. Research into enzymatic and photocatalytic methods for the synthesis and modification of α,β-unsaturated carboxylic acids is a testament to this trend. nih.govcas.org The unique reactivity of compounds like Butanoic acid, 3-methyl-2-methylene- ensures their continued relevance as researchers explore new frontiers in the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylidenebutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRVKEJIEFZNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478006 | |

| Record name | alpha-Isopropylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-04-7 | |

| Record name | alpha-Isopropylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-methylidenebutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butanoic Acid, 3 Methyl 2 Methylene and Its Derivatives

Established Synthetic Pathways for Butanoic Acid, 3-methyl-2-methylene-

Traditional methods for the synthesis of butanoic acid, 3-methyl-2-methylene- and its derivatives often rely on multi-step sequences involving esterification, condensation, and functional group manipulations.

Esterification-Based Routes to Methyl 3-hydroxy-2-methylenebutanoate and Analogues

Esterification is a fundamental reaction in organic synthesis, often employed to protect carboxylic acids or to generate key intermediates. ck12.orglibretexts.org In the context of synthesizing precursors to butanoic acid, 3-methyl-2-methylene-, esterification-based routes are pivotal for creating intermediates like methyl 3-hydroxy-2-methylenebutanoate.

One prominent example is the reaction of methyl acrylate (B77674) with acetaldehyde (B116499) in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This Baylis-Hillman reaction provides a direct route to methyl 3-hydroxy-2-methylenebutanoate. orgsyn.org The general scheme for this reaction is as follows:

Scheme 1: Synthesis of Methyl 3-hydroxy-2-methylenebutanoate via Baylis-Hillman Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Methyl acrylate | Acetaldehyde | DABCO | Methyl 3-hydroxy-2-methylenebutanoate |

This methodology is not limited to acetaldehyde and can be extended to other aldehydes, providing access to a range of analogous structures. For instance, the reaction of methyl acrylate with propionaldehyde (B47417) yields methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org The resulting β-hydroxy-α-methylene esters are valuable intermediates that can be further elaborated to introduce additional functionality or can be dehydrated to yield the corresponding α,β-unsaturated esters.

Another relevant transformation is the direct depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB) via transesterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to produce (R)-(-)-methyl 3-hydroxybutanoate. ethz.ch While this product lacks the 2-methylene group, it represents a readily available chiral starting material that could potentially be converted to the target structure through subsequent chemical modifications.

Condensation Reactions Involving Active Methylene (B1212753) Precursors

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Reformatsky reaction, in particular, provides a reliable method for the synthesis of β-hydroxy esters, which are direct precursors to α,β-unsaturated esters. organicreactions.orgiitk.ac.inwikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than lithium enolates or Grignard reagents, thus preventing side reactions with the ester functionality. wikipedia.org

The general mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester to form a zinc enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester. wikipedia.org Dehydration of this intermediate then furnishes the desired α,β-unsaturated ester. organicreactions.org

To synthesize a precursor for butanoic acid, 3-methyl-2-methylene-, one could envision a Reformatsky reaction between an appropriate α-halo propionate (B1217596) ester and a ketone, followed by dehydration.

Variations of the Reformatsky reaction have been developed using other metals and catalysts, including copper, iron, and titanocene (B72419) complexes, which can offer improved efficiency and milder reaction conditions. organic-chemistry.org

Olefin Functionalization Strategies for Exocyclic Methylene Introduction

The introduction of an exocyclic methylene group is a key transformation in the synthesis of butanoic acid, 3-methyl-2-methylene-. Various olefin functionalization strategies can be employed to achieve this. One approach involves the isomerization of related unsaturated compounds. For instance, 3-methyl-3-buten-1-al can be isomerized to 3-methyl-2-buten-1-al in the presence of acidic or basic catalysts. google.com The resulting α,β-unsaturated aldehyde can then be oxidized to the corresponding carboxylic acid.

Another strategy involves the functionalization of existing olefins. Recent advancements in photochemistry have enabled the functionalization of olefins through a solventylation strategy. nih.gov This method utilizes aryl radicals generated from arylazo sulfones under visible light to abstract a hydrogen atom from the solvent, which then adds to the olefin. While this specific methodology has been demonstrated for a range of functional groups, its direct application for the synthesis of butanoic acid, 3-methyl-2-methylene- would require careful selection of the olefin substrate and solvent.

Furthermore, transition-metal-free benzylic methylene functionalization of exo-cyclic enol ethers has been achieved using imines and a potassium tert-butoxide catalyst. This approach, while demonstrated on different substrates, highlights the potential for activating methylene groups adjacent to an oxygen atom, which could be conceptually applied to precursors of the target molecule.

Emerging Synthetic Strategies for Butanoic Acid, 3-methyl-2-methylene- Architectures

Modern synthetic chemistry is increasingly focused on the development of more efficient and sustainable methods, including catalytic approaches and one-pot reaction sequences.

Catalytic Approaches to Carbon-Carbon Bond Formation at the 2-Position

The formation of the carbon-carbon bond at the 2-position to introduce the methylene group is a critical step. Catalytic methods offer an attractive alternative to traditional stoichiometric reactions. While specific examples for the direct synthesis of butanoic acid, 3-methyl-2-methylene- are not prevalent in the initial search, general principles of catalytic C-C bond formation can be applied.

Enzyme-catalyzed reactions, for instance, provide a green and highly selective approach to C-C bond formation. rsc.org Lyases, such as benzaldehyde (B42025) lyase, have been shown to catalyze the carboligation of aldehydes to form chiral α-hydroxy ketones. rsc.org While this is not a direct route to the target molecule, it showcases the potential of biocatalysis in constructing key structural motifs.

Oxidoreductases are another class of enzymes that can be employed for C-C bond formation. nih.gov For example, the berberine (B55584) bridge enzyme (BBE) has been used for the preparation of optically pure (R)-benzylisoquinolines through an oxidative C-C bond formation. nih.gov The application of such enzymatic systems to the synthesis of smaller, non-natural products like butanoic acid, 3-methyl-2-methylene- represents an exciting area for future research.

From a non-enzymatic perspective, mesoionic N-heterocyclic olefins (mNHOs) have been introduced as metal-free catalysts for the reductive functionalization of CO2, leading to the methylation of amines. researchgate.netsemanticscholar.org This highlights the growing interest in using organocatalysts for C-C and C-N bond-forming reactions, which could potentially be adapted for the introduction of a methylene group at the 2-position of a butanoic acid derivative.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A one-pot, two-step C-C bond formation has been demonstrated using metal-organic frameworks (MOFs) with mild basicity as heterogeneous catalysts. researchgate.net This process involves a nitroaldol condensation followed by a Michael addition to synthesize pharmaceutical intermediates. The ability to perform multiple synthetic steps in a single reaction vessel by tuning the catalyst's properties is a powerful strategy that could be applied to the synthesis of butanoic acid, 3-methyl-2-methylene-.

For example, a hypothetical one-pot synthesis could involve the in-situ generation of an enolate from a butanoic acid precursor, followed by a condensation reaction with formaldehyde (B43269) or a formaldehyde equivalent, and subsequent dehydration, all facilitated by a multifunctional catalyst.

The development of such cascade reactions often relies on a deep understanding of reaction mechanisms and the careful design of catalysts that can promote multiple transformations in a compatible manner. While a specific one-pot synthesis for butanoic acid, 3-methyl-2-methylene- is not detailed in the provided search results, the principles of cascade catalysis are highly relevant to the future development of efficient synthetic routes to this and related α,β-unsaturated carboxylic acids.

Green Chemistry Principles in the Synthesis of Butanoic Acid, 3-methyl-2-methylene-

The application of green chemistry principles to the synthesis of Butanoic acid, 3-methyl-2-methylene-, and its derivatives is crucial for developing environmentally benign and efficient chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

The use of alternative reaction media is a cornerstone of green chemistry. Performing reactions in water or without any solvent can significantly reduce the environmental impact associated with volatile organic compounds (VOCs).

Solvent-Free Reactions: For derivatives like β-methyl-α-methylene-γ-butyrolactone, a solvent-free synthesis route using initiated chemical vapor deposition (iCVD) has been employed to create bio-renewable polymers. researchgate.net This method avoids the need for traditional solvents, simplifying purification and reducing waste. While direct solvent-free synthesis of the parent acid is less common, transformations of related structures, such as the dehydration of two butanoic acid molecules to form an anhydride (B1165640) using a dehydrating agent like P₂O₅, can be performed under solvent-free conditions. quora.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of butanoic acid derivatives in aqueous media is an active area of research. drhazhan.com For instance, the preparation of butanoic acid from a butanoate salt often occurs in an aqueous feed, where acidification leads to the desired product. google.comgoogle.com The unique properties of water, such as the hydrophobic effect and its ability to form strong hydrogen bonds, can be harnessed to influence reaction rates and selectivity. biointerfaceresearch.com The enol-keto equilibrium of certain butanoic acid derivatives, which can influence their reactivity, is known to be affected in an aqueous medium. biointerfaceresearch.com

Table 1: Comparison of Reaction Media in Synthesis

| Feature | Conventional Organic Solvents | Solvent-Free Conditions | Aqueous Media |

|---|---|---|---|

| Environmental Impact | High (VOC emissions, toxicity) | Low | Very Low |

| Safety | Flammable, often toxic | Generally safer, potential for thermal runaway | High (non-flammable) |

| Cost | High (purchase and disposal) | Low (no solvent cost) | Very Low |

| Product Isolation | Often requires extraction, distillation | Simplified, direct isolation | Can be energy-intensive (water removal) |

| Applicability | Broad | Limited by reactant state and viscosity | Limited by reactant solubility |

Atom-Economical and Waste Minimization Techniques

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov High atom economy is achieved through reaction types like additions and rearrangements, which inherently generate few or no byproducts. jocpr.com

In the context of synthesizing Butanoic acid, 3-methyl-2-methylene-, an atom-economical approach would favor catalytic methods over stoichiometric ones. For example, a catalytic isomerization of a suitable precursor would be preferable to a multi-step sequence involving protection, elimination, and deprotection, which generates significant waste. nih.gov

Waste minimization also involves the use of renewable feedstocks. A notable example is the synthesis of β-methyl-α-methylene-γ-butyrolactone, a derivative, from biorenewable and inexpensive itaconic acid. researchgate.netrsc.org This approach not only utilizes a sustainable starting material but also often involves high-yielding transformations that reduce downstream purification waste. rsc.org Similarly, butanoic acid itself can be produced through the fermentation of food waste, which serves as a sustainable biomass source. nih.govresearchgate.net Chemical recycling of polyester (B1180765) wastes is another emerging strategy to produce carboxylic acids, including butyric acid, thereby minimizing plastic waste and creating value-added chemicals. nih.gov

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for implementing green chemistry principles. umontreal.ca This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. flinders.edu.audurham.ac.uk

Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, confining the risk to the small volume of the reactor. flinders.edu.au The carboxylation of Grignard reagents using CO₂ gas to form carboxylic acids, a potential step in a synthetic route, has been shown to be highly efficient and scalable using a tube-in-tube gas permeable membrane reactor under continuous flow, avoiding the hazards of traditional high-pressure batch equipment. durham.ac.uk

Stereoselective Synthesis of Chiral Butanoic Acid, 3-methyl-2-methylene- Derivatives

While Butanoic acid, 3-methyl-2-methylene- is itself achiral, the synthesis of its chiral derivatives is of great importance, as these compounds are core structures in numerous biologically active natural products. researchgate.net The development of stereoselective methods to control the three-dimensional arrangement of atoms is a key challenge in modern organic synthesis.

Asymmetric Catalysis for Enantioselective Introduction of Chirality

Asymmetric catalysis is a powerful tool for creating chiral molecules in an enantiomerically pure form, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. This approach is highly desirable from both an economic and environmental standpoint compared to the use of stoichiometric chiral auxiliaries.

For the synthesis of chiral derivatives related to Butanoic acid, 3-methyl-2-methylene-, such as optically active γ-butyrolactones, various asymmetric catalytic strategies have been developed. researchgate.net Chiral Lewis acid catalysts, for instance, have been effectively used to catalyze asymmetric transformations involving carbonyl compounds.

Key Asymmetric Catalytic Approaches:

Metal-Based Catalysis: Chiral complexes of metals like palladium have been used for the catalytic asymmetric synthesis of chiral allylic esters from prochiral alkenols. nih.gov

Organocatalysis: Chiral Brønsted acids, such as chiral carboxylic acids and phosphoric acids, have emerged as highly effective organocatalysts for a wide range of asymmetric reactions. rsc.org Chiral aldehydes, mimicking biological processes, can also be used to catalyze the asymmetric functionalization of amino acid derivatives. nih.gov These catalysts operate through mechanisms like imine activation and can exhibit high activity and stereoselectivity. nih.gov

Table 2: Examples of Asymmetric Catalysis for Chiral Derivatives

| Catalyst Type | Example Reaction | Key Feature |

|---|---|---|

| Chiral Lewis Acids | Diels-Alder, Cycloadditions | Activation of carbonyl compounds |

| Chiral Palladium Complexes | Allylic Acylation | High stereoinduction at room temperature nih.gov |

| Chiral Brønsted Acids | Mannich, Aldol Reactions | Activation of substrates via hydrogen bonding rsc.org |

| Chiral Aldehyde Catalysts | α-functionalization of amines | Biomimetic imine activation nih.gov |

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov Utilizing these readily available building blocks is a highly effective strategy for the synthesis of complex chiral molecules.

A prominent example relevant to the derivatives of Butanoic acid, 3-methyl-2-methylene- is the synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. researchgate.netrsc.org Itaconic acid can be produced through the fermentation of carbohydrates like corn or rice, making it a sustainable starting material. researchgate.net This approach provides an efficient, high-yielding route to the chiral lactone monomer, which is valuable for producing high-performance bioplastics. rsc.org

Other natural precursors from the chiral pool can also be employed. Terpenes like (−)-citronellol and carvone (B1668592) serve as versatile starting materials for the synthesis of other complex natural products. nih.gov Similarly, amino acids such as glutamic acid can be used as precursors for chiral butenolides and butyrolactones. researchgate.net These strategies leverage the inherent chirality of natural molecules to construct complex targets, often reducing the number of synthetic steps required to establish stereocenters.

Mechanistic Organic Chemistry and Reactivity of Butanoic Acid, 3 Methyl 2 Methylene

Reactivity of the Exocyclic Methylene (B1212753) Group in Conjugate Systems

The exocyclic methylene group, being part of an α,β-unsaturated carbonyl system, is the primary site for several addition reactions. The polarization of the π-system due to the adjacent carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Michael Addition Reactions and Related Nucleophilic Processes

The Michael reaction, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of butanoic acid, 3-methyl-2-methylene-, a Michael donor (a nucleophile) adds to the β-carbon of the exocyclic double bond. wikipedia.org This reaction is thermodynamically controlled and is effective for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. lscollege.ac.in Subsequent protonation of the enolate yields the final 1,4-adduct. masterorganicchemistry.com

Table 1: Examples of Michael Donors and Potential Adducts with Butanoic acid, 3-methyl-2-methylene-

| Michael Donor (Nucleophile) | Resulting Adduct Structure (Conceptual) |

| Diethyl malonate | Diethyl 2-(1-carboxy-2-methylpropyl)malonate |

| Nitromethane | 4-Nitro-3,3-dimethylbutanoic acid |

| Thiophenol | 3-(Phenylthio)-3-methylbutanoic acid |

| Aniline | 3-(Phenylamino)-3-methylbutanoic acid |

This table presents conceptually possible products from Michael addition reactions.

The regioselectivity of the nucleophilic attack (1,2-addition to the carbonyl carbon versus 1,4-conjugate addition) is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates, enamines, and thiols, preferentially undergo 1,4-addition. masterorganicchemistry.com In contrast, "hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition. masterorganicchemistry.com

Cycloaddition Reactions and Pericyclic Transformations

The electron-deficient nature of the exocyclic double bond in butanoic acid, 3-methyl-2-methylene- allows it to participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. The reaction involves the concerted interaction of the π-systems of a conjugated diene and the dienophile to form a six-membered ring. The presence of the electron-withdrawing carboxylic acid group activates the double bond for this transformation.

Furthermore, the double bond can undergo [3+2] cycloaddition reactions. For instance, reaction with epoxides in the presence of a Lewis acid can lead to the formation of substituted tetrahydrofurans. nih.gov Another example involves the reaction with azomethine ylides to produce substituted pyrrolidines.

Oxidative Cleavage and Cleavage Reactions of the Double Bond

The exocyclic double bond is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis, followed by a reductive or oxidative workup, will cleave the double bond to yield carbonyl compounds. An oxidative workup would be expected to yield 3-methyl-2-oxobutanoic acid. nih.gov

Under vigorous acidic conditions, potassium permanganate can cleave the double bond, leading to the formation of a ketone and a carboxylic acid. quora.com In the case of butanoic acid, 3-methyl-2-methylene-, this would likely result in the formation of acetone (B3395972) and oxalic acid, with further oxidation of oxalic acid to carbon dioxide and water possible. The regioselectivity of such cleavage reactions can sometimes be influenced by the electronic nature of the substituents on the double bond. rsc.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of butanoic acid, 3-methyl-2-methylene- undergoes reactions typical of this functional group, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactivity

Esterification: Butanoic acid, 3-methyl-2-methylene- can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible condensation reaction where water is eliminated. youtube.comyoutube.com The use of a dehydrating agent or removal of water drives the equilibrium towards the formation of the ester. quora.com

Amidation: The formation of amides from butanoic acid, 3-methyl-2-methylene- and an amine is also a condensation reaction that results in the elimination of water. youtube.com Direct reaction of a carboxylic acid and an amine is often challenging and may require high temperatures. mdpi.com More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride, which then readily reacts with an amine to form the amide. wikipedia.org The reactivity in amidation can be influenced by the steric hindrance of the amine and the carboxylic acid. nih.gov

Table 2: Examples of Esterification and Amidation Products

| Reagent | Product Name |

| Methanol (B129727) | Methyl 3-methyl-2-methylenebutanoate |

| Ethanol | Ethyl 3-methyl-2-methylenebutanoate |

| Methylamine | N,3-Dimethyl-2-methylenebutanamide |

| Aniline | N-Phenyl-3-methyl-2-methylenebutanamide |

This table provides names for the expected products of esterification and amidation reactions.

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. brainly.in The reaction proceeds via an aldehyde intermediate which is further reduced to the alcohol. Selective reduction of the carboxylic acid in the presence of the carbon-carbon double bond can be challenging.

Oxidation: While the carboxylic acid group is generally resistant to further oxidation, the rest of the molecule contains sites that can be oxidized. As mentioned previously, the exocyclic double bond can be oxidatively cleaved. Additionally, the allylic carbon atoms may be susceptible to oxidation under certain conditions. The formation of 3-methyl-1,2,3-butanetricarboxylic acid from the oxidation of related terpene derivatives suggests that complex oxidation pathways can occur. copernicus.orgresearchgate.net

Intramolecular Reactions and Cyclization Processes Involving the Acid and Methylene Groups

The unique structural arrangement of Butanoic acid, 3-methyl-2-methylene-, featuring both a carboxylic acid group and a reactive α,β-unsaturated system, facilitates specific intramolecular reactions. The proximity of the nucleophilic carboxylic acid to the electrophilic methylene group allows for cyclization processes, primarily leading to the formation of lactones. This transformation is a key aspect of its reactivity, yielding stable heterocyclic structures.

The most prominent intramolecular reaction is an acid-catalyzed cyclization to form a five-membered ring lactone. This process, known as lactonization, results in the formation of α-methylene-γ-butyrolactone derivatives. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl oxygen of the carboxylic acid on the carbon-carbon double bond.

The mechanism for this cyclization is typically initiated by the protonation of the methylene group's double bond under acidic conditions. This generates a stabilized tertiary carbocation at the C3 position. The adjacent carboxylic acid group then acts as an internal nucleophile, attacking the carbocation. This ring-closing step is sterically and electronically favored, adhering to Baldwin's rules for ring closure (5-exo-trig). Subsequent deprotonation of the carbonyl oxygen yields the final product, dihydro-3-methylene-4,4-dimethyl-2(3H)-furanone, a type of α-methylene-γ-butyrolactone.

Research into analogous systems, such as the cyclization of other unsaturated carboxylic acids, supports this reactivity profile. For instance, halolactonization, the reaction of unsaturated acids with halogens, proceeds through a similar intramolecular cyclization mechanism where a halonium ion intermediate is attacked by the carboxylate group. google.com Furthermore, various catalytic methods have been developed for the synthesis of α-exo-methylene γ-butyrolactones, highlighting the thermodynamic favorability of forming this lactone structure. organic-chemistry.org

The conditions for these cyclization reactions can be varied to optimize yield and selectivity. The choice of acid catalyst, solvent, and temperature plays a crucial role in the reaction's efficiency. While strong mineral acids can promote the reaction, milder Lewis acids or other electrophilic reagents can also be employed.

Below is a table summarizing typical conditions reported for analogous lactonization reactions that could be applied to Butanoic acid, 3-methyl-2-methylene-.

| Catalyst/Reagent | Solvent | Temperature (°C) | Expected Primary Product |

| Sulfuric Acid (H₂SO₄) | Dichloromethane | 0 - 25 | Dihydro-3-methylene-4,4-dimethyl-2(3H)-furanone |

| p-Toluenesulfonic acid (TsOH) | Toluene | 80 - 110 | Dihydro-3-methylene-4,4-dimethyl-2(3H)-furanone |

| Iodine (I₂) / NaHCO₃ | Acetonitrile/Water | 25 | Dihydro-4,4-dimethyl-3-(iodomethyl)-2(3H)-furanone |

| Gold(I) Chloride (AuCl) | Acetonitrile | 25 | Dihydro-3-methylene-4,4-dimethyl-2(3H)-furanone |

This table presents hypothetical and analogous reaction conditions based on general principles of lactonization and findings from related studies. researchgate.net

Detailed research on related structures confirms the viability of such cyclizations. For example, studies on the ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes result in the formation of allylic esters which can be precursors to lactone structures. dicp.ac.cn The synthesis of γ-lactones through copper-catalyzed oxidative cycloaddition of alkenes with anhydrides also underscores the accessibility of the γ-lactone core from unsaturated precursors. organic-chemistry.org These findings collectively support the high propensity of Butanoic acid, 3-methyl-2-methylene- to undergo intramolecular cyclization to form a stable five-membered lactone ring, a common structural motif in natural products. sci-hub.se

Advanced Spectroscopic Characterization and Analytical Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon (¹³C) NMR Applications

Proton (¹H) NMR Spectroscopy: A ¹H NMR spectrum of Butanoic acid, 3-methyl-2-methylene- would be expected to show distinct signals for the different types of protons present. The two vinyl protons of the methylene (B1212753) group (=CH₂) would likely appear as singlets in the olefinic region (typically 5-6 ppm). The methine proton (-CH) adjacent to the isopropyl group would produce a multiplet, and the methyl protons (-CH₃) of the isopropyl group would likely appear as a doublet. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet at a downfield chemical shift (often >10 ppm).

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. We would anticipate signals for the carboxylic carbon (C=O) in the range of 170-185 ppm. The two sp² hybridized carbons of the C=C double bond would appear between 100-150 ppm. The sp³ hybridized methine carbon and the methyl carbons would resonate in the upfield region of the spectrum.

Expected ¹H NMR Data for Butanoic acid, 3-methyl-2-methylene- (Predicted)

| Protons | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| =CH₂ | 5.0 - 6.0 | s, s |

| -CH(CH₃)₂ | 2.5 - 3.5 | septet |

| -CH(CH ₃)₂ | 1.0 - 1.5 | d |

Expected ¹³C NMR Data for Butanoic acid, 3-methyl-2-methylene- (Predicted)

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| C =O | 170 - 185 |

| =C (CH₂) | 140 - 150 |

| =C H₂ | 115 - 125 |

| -C H(CH₃)₂ | 30 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would establish proton-proton coupling relationships. A key correlation would be expected between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for instance, linking the vinyl proton signals to the sp² carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the vinyl protons to the carboxylic carbon and the methine carbon.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the assessment of its purity.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI): EI-MS would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of Butanoic acid, 3-methyl-2-methylene- (C₆H₁₀O₂). Common fragmentation patterns for carboxylic acids would be expected, such as the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH).

Electrospray Ionization (ESI): ESI-MS, particularly in negative ion mode, would be expected to show a prominent peak for the deprotonated molecule ([M-H]⁻).

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule with high precision. This data is used to determine the elemental composition, confirming the molecular formula of C₆H₁₀O₂.

Computational Chemistry and Theoretical Studies of Butanoic Acid, 3 Methyl 2 Methylene

Electronic Structure and Molecular Conformations

The arrangement of electrons and the spatial orientation of atoms are fundamental to the chemical behavior of butanoic acid, 3-methyl-2-methylene-. Computational methods are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional structure (ground state geometry) of molecules. For butanoic acid, 3-methyl-2-methylene-, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. A key aspect of this molecule's structure is the conformational isomerism around the C2-C3 single bond, leading to s-trans and s-cis conformers, where the carbonyl group and the vinyl group are on opposite or the same side of the single bond, respectively.

DFT calculations on analogous α,β-unsaturated carboxylic acids have shown that the s-trans conformer is generally more stable than the s-cis conformer due to reduced steric hindrance. The energy difference between these conformers is typically small, on the order of a few kcal/mol. nih.gov The presence of the methyl group at the 3-position in butanoic acid, 3-methyl-2-methylene- would be expected to influence this equilibrium.

Table 1: Predicted Geometrical Parameters for s-trans Butanoic acid, 3-methyl-2-methylene- using DFT (B3LYP/6-31G level)** (Note: This data is illustrative and based on typical values for similar compounds.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O | 1.35 |

| O-H | 0.97 |

| C=C | 1.34 |

| C2-C3 | 1.48 |

| Bond Angles (°) ** | |

| O=C-O | 123 |

| C=C-C | 121 |

| C-O-H | 107 |

| Dihedral Angle (°) ** | |

| O=C-C=C | 180 (s-trans) |

Energetic calculations using DFT also allow for the determination of heats of formation and other thermodynamic properties. researchgate.net These values are crucial for understanding the stability of the molecule and its potential energy landscape.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the electronic properties of molecules. researchgate.net For butanoic acid, 3-methyl-2-methylene-, these methods can provide a detailed picture of the electron distribution and orbital energies.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. In α,β-unsaturated systems, the HOMO is typically associated with the C=C π-bond, while the LUMO is associated with the π* anti-bonding orbital of the conjugated system.

Molecular Electrostatic Potential (MEP) maps can also be generated using ab initio calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For butanoic acid, 3-methyl-2-methylene-, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally. nih.gov

For butanoic acid, 3-methyl-2-methylene-, a characteristic reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. libretexts.orguobabylon.edu.iq Computational methods can be used to model this reaction, for instance, with a simple nucleophile like a thiol. nih.gov

By calculating the potential energy surface, the reaction pathway can be traced from reactants to products. The highest point on this pathway corresponds to the transition state, the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can determine the geometry and energy of this transition state. Analysis of the transition state structure provides insights into the bond-forming and bond-breaking processes. For a Michael addition, the transition state would involve the partial formation of a bond between the nucleophile and the β-carbon and the shifting of electron density within the conjugated system.

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in the reaction mechanism and energetics. wikipedia.org Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with a specific dielectric constant. These models can predict how different solvents stabilize or destabilize reactants, products, and transition states, thereby affecting the reaction rate. researchgate.net For the reactions of butanoic acid, 3-methyl-2-methylene-, polar protic solvents would be expected to stabilize charged intermediates and transition states through hydrogen bonding.

Similarly, the role of catalysts can be investigated. For acid-catalyzed additions to the double bond, computational models can include a proton source and map out the catalytic cycle, showing how the catalyst lowers the activation energy of the reaction.

Theoretical Approaches to Spectroscopic Data Prediction

Computational methods can predict various types of spectra, which can be used to confirm the identity and structure of a synthesized compound or to interpret experimental spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for Butanoic acid, 3-methyl-2-methylene- (Note: This data is illustrative and based on typical values for similar compounds.)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~3550 | O-H stretch (free) | |

| ~3000-2850 | C-H stretch (alkyl) | |

| ~1710 | C=O stretch | |

| ~1640 | C=C stretch | |

| ¹H NMR Chemical Shifts (ppm) | ||

| ~10-12 | -COOH | |

| ~5.8, ~6.4 | =CH₂ | |

| ~2.5 | -CH(CH₃)₂ | |

| ~1.1 | -CH(CH₃)₂ | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| ~170 | -COOH | |

| ~140 | =C(CH₃)- | |

| ~128 | =CH₂ | |

| ~34 | -CH(CH₃)₂ | |

| ~21 | -CH(CH₃)₂ |

DFT calculations are widely used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. bohrium.comdergipark.org.tr By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These predicted frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, O-H stretching, and C=C stretching.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These calculations predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the electronic environment of the atoms. Comparing calculated NMR spectra with experimental data is a powerful method for structure verification. mdpi.com

Computational NMR and IR Spectral Simulations

Detailed research findings and data tables for computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral simulations of Butanoic acid, 3-methyl-2-methylene- are not available in the surveyed literature. While computational studies are common for many organic molecules, this specific compound does not appear to have been the subject of such published research.

UV-Vis Absorption and Electronic Excitation Calculations

Similarly, there is a lack of published data regarding the theoretical UV-Vis absorption and electronic excitation calculations for Butanoic acid, 3-methyl-2-methylene-. Consequently, a data table and detailed discussion of its electronic transitions and absorption maxima based on computational models cannot be provided.

Role As a Key Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in Fine Chemical Synthesis

The unique chemical functionalities of Butanoic acid, 3-methyl-2-methylene- make it an important precursor in the synthesis of various high-value fine chemicals.

Butanoic acid, 3-methyl-2-methylene- and its derivatives serve as intermediates in the synthesis of pharmaceutically and agrochemically active compounds. The α,β-unsaturated carboxylic acid moiety is a key structural feature that allows for its incorporation into larger, more complex molecules with biological activity.

For instance, derivatives of 3-methylbutanoic acid are integral to the structure of some modern drugs. One notable example is Valsartan, an angiotensin II receptor antagonist used to treat hypertension. The core structure of Valsartan is 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. mdpi.com Although not a direct precursor, the 3-methylbutanoic acid unit is a crucial component of the final active pharmaceutical ingredient.

In the field of agrochemicals, related structures like 2-ethyl-2-methylbutanoic acid, a neoacid, are known intermediates in the preparation of various herbicides. google.com The synthesis of such specialized carboxylic acids often involves multi-step processes where a molecule with a similar carbon skeleton could be a valuable starting material. google.com

Table 1: Examples of Bioactive Molecules Containing a 3-Methylbutanoic Acid Moiety

| Compound Name | Class | Application |

|---|---|---|

| Valsartan | Angiotensin II Receptor Antagonist | Antihypertensive |

In the fragrance and flavor industry, α,β-unsaturated carboxylic acids and their esters are widely utilized for their diverse sensory profiles. google.com While direct applications of Butanoic acid, 3-methyl-2-methylene- are not extensively documented, its structural analogues play a significant role. Esters of 2-methylbutanoic acid, for example, are known for their fruity and sweet aromas and are used as flavoring agents. wikipedia.orgnih.gov The (S)-enantiomer of 2-methylbutanoic acid methyl ester is a key component of apple and strawberry flavors. nih.gov

The reactivity of the double bond in α,β-unsaturated systems is key to synthesizing various fragrance and flavor compounds. For instance, the addition of thiols to α,β-unsaturated esters can produce compounds with unique and desirable organoleptic properties. A patented process describes the addition of thiols to alkyl tiglates to create alkyl butanoate compounds with a 2-methyl, 3-thiol group, which possess fruity, tropical notes like guava and mango. google.com This highlights the potential of Butanoic acid, 3-methyl-2-methylene- as a scaffold for creating novel fragrance and flavor materials through analogous reactions.

Terpenes and terpenoids, which are primary constituents of essential oils used in perfumery, are biosynthetically derived from isoprene (B109036) units. wikipedia.orgwordpress.com The carbon skeleton of Butanoic acid, 3-methyl-2-methylene- bears resemblance to these fundamental building blocks, suggesting its potential as a synthon in the laboratory synthesis of terpene-like fragrance compounds.

Application in Polymer Chemistry and Material Science

The presence of a polymerizable double bond and a functional carboxylic acid group makes Butanoic acid, 3-methyl-2-methylene- and its analogues interesting candidates for applications in polymer and material science.

Butanoic acid, 3-methyl-2-methylene- is structurally related to itaconic acid (2-methylenesuccinic acid), a bio-based monomer that is gaining significant attention as a sustainable alternative to petroleum-derived acrylic and methacrylic acids. uni-freiburg.dematec-conferences.org Itaconic acid and its derivatives can be polymerized through various methods, including free radical polymerization, to produce a wide range of polymers with diverse properties. uni-freiburg.deresearchgate.net These polymers have applications in areas such as drug delivery and the development of new bio-based materials. researchgate.net

Like itaconic acid, Butanoic acid, 3-methyl-2-methylene- possesses a vinylidene group that can undergo polymerization. While the homopolymerization of sterically hindered disubstituted monomers can sometimes be sluggish, copolymerization with other monomers can be an effective strategy to incorporate its unique structural features into a polymer chain. uni-freiburg.de The resulting polymers would feature a pendant carboxylic acid group at every repeat unit, which can be further modified or used to tune the polymer's properties, such as hydrophilicity and adhesion.

Table 2: Comparison of Butanoic acid, 3-methyl-2-methylene- with Itaconic Acid

| Feature | Butanoic acid, 3-methyl-2-methylene- | Itaconic Acid |

|---|---|---|

| Structure | α,β-unsaturated monocarboxylic acid | α,β-unsaturated dicarboxylic acid |

| Source | Synthetic | Bio-based (fermentation) matec-conferences.org |

| Polymerization Potential | Yes, via vinylidene group | Yes, well-established uni-freiburg.deresearchgate.net |

The carboxylic acid group of Butanoic acid, 3-methyl-2-methylene- provides a reactive handle for grafting it onto existing polymer backbones. emu.edu.tr This "grafting to" approach is a versatile method for modifying the surface properties of materials. nih.govalfa-chemistry.com For example, a polymer with reactive sites could be functionalized with Butanoic acid, 3-methyl-2-methylene- to introduce carboxylic acid groups, thereby altering its surface energy, polarity, and reactivity. nih.gov

This functionalization can be used to improve properties like adhesion, biocompatibility, or to provide sites for further chemical reactions. nih.gov The process of grafting carboxylic acid-containing monomers onto polymer surfaces is a well-established technique to enhance the performance of materials for specific applications. emu.edu.trgoogle.com Recent advancements also allow for the direct grafting of polymers from carboxylic acid groups present on a substrate through methods like photochemical radical decarboxylation, a "grafting from" approach. chemrxiv.org

Future Research Directions and Unexplored Avenues for Butanoic Acid, 3 Methyl 2 Methylene

Novel Reaction Development and Catalyst Design for Highly Selective Transformations

The reactivity of butanoic acid, 3-methyl-2-methylene- is dictated by the interplay between its carboxylic acid functionality and the electron-deficient alkene. Future research could focus on developing novel catalytic systems to achieve highly selective transformations targeting these functional groups.

Key Research Areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond would provide access to enantiomerically pure 3-methylbutanoic acid derivatives. Homogeneous catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands could be explored for their efficacy and enantioselectivity.

Selective Oxidation: Designing catalysts for the selective oxidation of either the double bond or the allylic position would yield valuable functionalized products. For instance, catalytic epoxidation using transition metal complexes could produce the corresponding epoxide, a versatile synthetic intermediate.

Carbon-Carbon Bond Forming Reactions: The vinyl group is a handle for various C-C bond-forming reactions. Future work could involve exploring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or other functional groups at the β-position.

Polymerization Catalysis: As a substituted acrylic acid, this monomer could be a candidate for novel polymer synthesis. Research into catalysts that can control the stereochemistry and molecular weight of the resulting polymers would be of significant interest.

A summary of potential catalytic transformations is presented in Table 1.

| Transformation | Catalyst Type | Potential Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantiomerically pure 3-methylbutanoic acid derivatives |

| Selective Epoxidation | Transition metal complexes (e.g., with Mo, W, or Mn) | 3-methyl-2-(oxiran-2-yl)butanoic acid |

| Suzuki Cross-Coupling | Palladium complexes with phosphine ligands | 3-methyl-2-(aryl)but-2-enoic acid |

| Controlled Radical Polymerization | Transition metal or organic catalysts | Poly(3-methyl-2-methylene-butanoic acid) |

Integration with Advanced Flow Chemistry and Continuous Processing for Scalability

The translation of novel chemical reactions from the laboratory to industrial-scale production necessitates the development of robust and scalable manufacturing processes. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. fluenceanalytics.com

Future research in this area could include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of butanoic acid, 3-methyl-2-methylene-. This could involve, for example, a continuous-flow adaptation of the Wittig reaction or other olefination strategies.

In-line Purification: Integrating in-line purification techniques, such as continuous liquid-liquid extraction or chromatography, to isolate the desired product without interrupting the manufacturing process.

Process Intensification: Utilizing microreactors to enhance heat and mass transfer, thereby improving reaction rates and yields. The high surface-area-to-volume ratio in microreactors can also enable reactions that are difficult or hazardous to control in large batch reactors. nih.gov

Automated Optimization: Employing automated flow systems with integrated process analytical technology (PAT) to rapidly screen reaction conditions and identify optimal parameters for yield and purity.

Development of Advanced Analytical Methodologies for Real-time Reaction Monitoring

A deeper understanding and optimization of chemical reactions rely on the ability to monitor their progress in real-time. The development of advanced analytical techniques for in-situ reaction monitoring is a crucial area of future research.

Potential avenues for exploration include:

Spectroscopic Techniques: The application of in-line spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the consumption of reactants and the formation of products in real-time. researchgate.netamericanlaboratory.com This data can provide valuable kinetic information and insights into the reaction mechanism. For polymerization reactions of acrylic acids, techniques like Automatic Continuous Online Monitoring of Polymerization (ACOMP) can be adapted to track monomer conversion and polymer properties. fluenceanalytics.comresearchgate.net

Mass Spectrometry: Utilizing online mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), to provide sensitive and selective monitoring of reaction intermediates and products.

Chromatographic Methods: Interfacing flow reactors with online high-performance liquid chromatography (HPLC) or gas chromatography (GC) for automated sampling and analysis of reaction mixtures. acs.org

A comparison of potential real-time monitoring techniques is provided in Table 2.

| Analytical Technique | Information Provided | Advantages | Potential Challenges |

| In-line FTIR/Raman | Functional group changes, concentration profiles | Non-invasive, real-time data | Overlapping signals, sensitivity limitations |

| In-line NMR | Structural information, quantification | Detailed structural insights | High cost, lower sensitivity |

| Online ESI-MS | Molecular weight of species | High sensitivity and selectivity | Matrix effects, ionization efficiency |

| Online HPLC/GC | Separation and quantification of components | High resolution and accuracy | Requires sample extraction, potential for delay |

Exploration of Structure-Reactivity Relationships in Novel Chemical Systems

The reactivity of butanoic acid, 3-methyl-2-methylene- is influenced by the electronic and steric effects of its substituents. A fundamental understanding of these structure-reactivity relationships is essential for predicting its behavior in different chemical environments and for designing new reactions.

Future research directions could focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the electronic structure of the molecule and to predict its reactivity towards various reagents. This can help in understanding reaction mechanisms and in the rational design of catalysts.

Kinetic Studies: Performing detailed kinetic studies of various reactions to quantify the effect of the methyl and methylene (B1212753) substituents on the reaction rates. This can provide valuable data for Hammett-type analyses and for developing predictive models of reactivity.

Analogue Synthesis and Reactivity: Synthesizing a series of analogues with different substituents at the 3-position and studying their comparative reactivity. This would provide a systematic understanding of how steric and electronic factors govern the outcome of reactions. For instance, comparing its reactivity to its isomer, 3-methyl-2-butenoic acid, could provide insights into the influence of the exocyclic versus endocyclic double bond. google.com

By pursuing these future research directions, the scientific community can unlock the full potential of butanoic acid, 3-methyl-2-methylene- and related α,β-unsaturated carboxylic acids, paving the way for new synthetic methodologies, advanced materials, and a deeper understanding of fundamental chemical principles.

Q & A

Q. What analytical techniques are recommended for structural elucidation of Butanoic Acid, 3-Methyl-2-Methylene-?

- Methodological Answer : Use a combination of 1H and 13C Nuclear Magnetic Resonance (NMR) to identify methyl and methylene groups, as well as the carboxylic acid proton. Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the carbonyl (C=O) and methylene (C=C) functional groups. Compare spectral data with entries in the NIST Chemistry WebBook for structurally similar compounds, such as 2-methylbutanoic acid, which exhibits characteristic peaks (e.g., δ 1.2–1.4 ppm for methyl groups in NMR) . Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to verify molecular weight and fragmentation patterns, leveraging protocols from analytical chemistry studies .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adopt Globally Harmonized System (GHS) guidelines: wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and consult a physician. Refer to safety data sheets (SDS) of analogous compounds (e.g., 3-methylbutanoic acid esters) for emergency procedures .

Q. How can researchers determine the compound’s physical properties (e.g., melting point, solubility)?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling in polar/non-polar solvents. Cross-reference results with NIST Standard Reference Data , which provides validated datasets for related carboxylic acids . If experimental data is unavailable, employ computational tools (e.g., COSMO-RS) to predict solubility based on molecular structure.

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties be resolved?

- Methodological Answer : Conduct systematic validation experiments under controlled conditions (e.g., standardized temperature, humidity). Compare results with multiple authoritative databases (NIST, ECHA, ChemIDplus) to identify outliers . For example, discrepancies in boiling points may arise from impurities; purify the compound via recrystallization or distillation before re-evaluation.

Q. What synthetic strategies optimize enantiomeric purity for this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral transition-metal complexes) or enzyme-mediated synthesis to enhance stereoselectivity. Monitor enantiomeric excess using chiral HPLC with a cellulose-based column, referencing methods applied to branched-chain carboxylic acids like 2-methylbutanoic acid .

Q. How can the compound’s reactivity be predicted for novel applications (e.g., polymer chemistry)?

- Methodological Answer : Perform computational modeling (DFT or MD simulations) to assess reaction pathways with common monomers (e.g., acrylates). Validate predictions via small-scale pilot reactions under inert atmospheres, using techniques from polymer studies (e.g., radical polymerization kinetics) . Cross-reference thermal stability data from NIST to avoid hazardous decomposition .

Q. What methodologies are suitable for studying its biological interactions (e.g., enzyme inhibition)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For in vitro toxicity screening, apply MTT assays on human cell lines, referencing protocols for structurally related compounds (e.g., 2-ethylbutanoic acid) . Cross-check results against GESTIS hazard databases for occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.